

# 2-Bromothiazolo[5,4-B]pyridine CAS number and structure

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## Compound of Interest

Compound Name: 2-Bromothiazolo[5,4-B]pyridine

Cat. No.: B1521824

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An In-depth Technical Guide to **2-Bromothiazolo[5,4-b]pyridine** for Advanced Research & Development

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Bromothiazolo[5,4-b]pyridine**, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will move beyond simple data recitation to offer a nuanced understanding of its properties, synthesis, and applications, grounded in established scientific principles and field-proven insights.

## Core Compound Identity and Physicochemical Profile

**2-Bromothiazolo[5,4-b]pyridine** is a fused heterocyclic compound of significant interest due to the unique electronic properties conferred by the electron-withdrawing bromine atom on the thiazole ring, fused to a pyridine moiety. This structure is a key pharmacophore and a versatile synthetic intermediate.

## Chemical Structure and CAS Number

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number, which ensures unambiguous identification in global databases and procurement systems.

- CAS Number: 40471-70-5

- Molecular Formula: C<sub>6</sub>H<sub>3</sub>BrN<sub>2</sub>S
- Molecular Weight: 215.07 g/mol
- IUPAC Name: 2-bromo-1,3-thiazolo[5,4-b]pyridine

To visually represent this, the following diagram illustrates the atomic arrangement and numbering convention.

Caption: Chemical structure of **2-Bromothiazolo[5,4-b]pyridine** (CAS: 40471-70-5).

## Physicochemical Data

The physical properties of a compound are critical for its handling, formulation, and reaction setup. Below is a summary of key data points sourced from leading chemical suppliers.

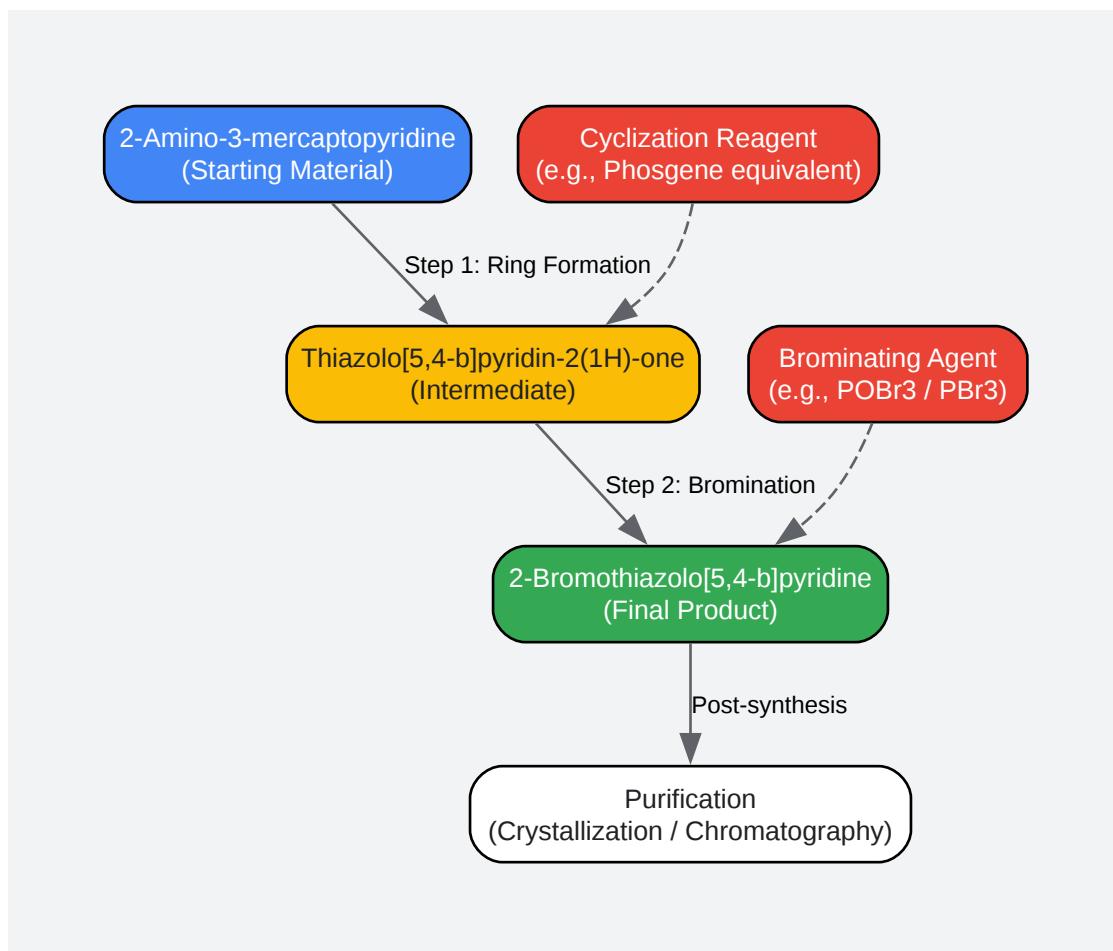
Property	Value	Source
Appearance	White to off-white or light yellow powder/crystals	
Melting Point	125-131 °C	
Boiling Point	Approx. 317.7 °C (Predicted)	
Purity	Typically ≥97%	
Solubility	Soluble in organic solvents like DMSO, DMF, Chloroform	Vendor Data Sheets

## Synthesis and Reaction Mechanisms

The synthesis of **2-Bromothiazolo[5,4-b]pyridine** is a critical process, often starting from more readily available pyridine precursors. Understanding the underlying mechanism is key to optimizing yield and purity. A common and reliable method involves the cyclization and subsequent bromination of a pyridine-derived amine.

## Generalized Synthetic Workflow

The transformation typically follows a pathway involving the formation of a thiazole ring fused to the pyridine backbone. The bromine atom is then introduced, often via a Sandmeyer-type reaction or direct bromination, leveraging the electronic characteristics of the heterocyclic system.



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Caption: Generalized synthetic workflow for **2-Bromothiazolo[5,4-b]pyridine**.

## Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The choice of a strong brominating agent like  $\text{POBr}_3$  is crucial for efficiently converting the hydroxyl group of the intermediate into the desired bromide.

- Step 1: Synthesis of Thiazolo[5,4-b]pyridin-2(1H)-one.

- To a stirred solution of 2-amino-3-mercaptopypyridine in a suitable aprotic solvent (e.g., Dioxane), slowly add a cyclizing agent (e.g., triphosgene) at 0-5 °C.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the mixture and collect the precipitated solid intermediate by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.

- Step 2: Bromination.
- In a flask equipped with a reflux condenser, combine the dried intermediate from Step 1 with an excess of phosphorus oxybromide (POBr<sub>3</sub>).
- Heat the mixture to 100-120 °C for 8-12 hours. The reaction must be performed in a well-ventilated fume hood due to the hazardous nature of POBr<sub>3</sub>.
- After cooling, quench the reaction by cautiously pouring the mixture onto crushed ice.
- Neutralize the acidic solution with a base (e.g., NaHCO<sub>3</sub> or NaOH solution) until pH > 7.
- Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Step 3: Purification.
- The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield **2-Bromothiazolo[5,4-b]pyridine** as a pure solid.

## Applications in Drug Discovery and Materials Science

The true value of **2-Bromothiazolo[5,4-b]pyridine** lies in its utility as a scaffold and synthetic intermediate. The bromine atom serves as a versatile handle for introducing further complexity via cross-coupling reactions.

## Role as a Synthetic Intermediate

The C-Br bond at the 2-position is highly susceptible to metal-catalyzed cross-coupling reactions, making it an ideal substrate for:

- Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for building many kinase inhibitors.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
- Stille Coupling: Reaction with organostannanes.

These reactions allow for the modular construction of complex molecules, a cornerstone of modern drug discovery programs. Its utility is noted in the synthesis of inhibitors for various kinases and other biological targets.

## Trustworthiness in Synthesis: Self-Validating Protocols

A robust protocol for using this compound in a Suzuki coupling is inherently self-validating. The expected product has a significantly different polarity and mass than the starting materials, allowing for straightforward monitoring and validation:

- Reaction Monitoring: TLC analysis will show the consumption of the starting bromide (lower R<sub>f</sub>) and the appearance of a new, less polar product spot (higher R<sub>f</sub>).
- Mass Spectrometry: LC-MS analysis of the crude reaction mixture will show a peak corresponding to the mass of the desired coupled product and the disappearance of the peak for the starting bromide (M<sup>+</sup> and M<sup>+</sup><sub>2</sub> isotopic pattern for bromine will be absent).
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR of the purified product will confirm the introduction of the new substituent and the absence of the C-Br bond.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

- **Safety:** Assumed to be harmful if swallowed, inhaled, or in contact with skin. It is an irritant. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Bromothiazolo[5,4-b]pyridine** (CAS: 40471-70-5) is more than just a chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, reliable synthetic access, and versatile reactivity make it an indispensable building block for researchers aiming to construct novel, high-value molecules for therapeutic and material applications. This guide provides the foundational knowledge required to leverage its full potential responsibly and effectively.

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